VUF 11222

概要

説明

VUF 11222: は、ケモカイン受容体CXCR3の高親和性非ペプチドアゴニストです。 この化合物は主に、炎症および関連する生物学的プロセスを研究するための科学研究で使用されます .

科学的研究の応用

Chemistry

- Tool Compound : VUF 11222 serves as a critical tool for studying peptide receptor function modulation, particularly in chemokine receptors. It aids in understanding the interactions within biochemical pathways involving CXCR3 .

Biology

- Inflammatory Processes : The compound is instrumental in investigating CXCR3's role in inflammatory responses. It helps elucidate signaling pathways and cellular responses mediated by this receptor, providing insights into potential therapeutic targets for inflammatory diseases .

Medicine

- Preclinical Studies : While not directly used in clinical settings, this compound supports preclinical research aimed at exploring therapeutic avenues for diseases characterized by inflammation. Its role in modulating immune responses makes it valuable for developing new anti-inflammatory drugs .

Industry

- Pharmaceutical Development : The compound is primarily utilized in research and development within the pharmaceutical industry to create novel anti-inflammatory agents. Its unique properties as a non-peptide compound enhance its stability and ease of synthesis compared to traditional peptide-based drugs .

Case Study 1: Inflammation Research

A study investigated the effects of this compound on immune cell migration during inflammatory responses. The results indicated that this compound significantly enhanced the chemotactic response of T cells towards inflamed tissues, suggesting its potential utility in therapies aimed at modulating immune responses in conditions like rheumatoid arthritis .

Case Study 2: Cancer Therapy

Research has explored this compound's role in enhancing anti-tumor immunity by promoting immune cell trafficking to tumors. The findings demonstrated that treatment with this compound resulted in increased infiltration of cytotoxic T lymphocytes into tumor sites, indicating its promise as an adjunct therapy in cancer treatment protocols .

作用機序

機序: : VUF 11222は、免疫応答に関与するGタンパク質共役受容体であるCXCR3受容体のアゴニストとして機能します . CXCR3に結合することにより、this compoundは受容体を活性化し、炎症を調節する下流のシグナル伝達イベントを引き起こします .

分子標的および経路: : this compoundの主要な分子標的は、CXCR3受容体です。 この受容体の活性化は、カルシウム動員や走化性など、さまざまな細胞内シグナル伝達経路を活性化します .

類似の化合物との比較

類似の化合物: : this compoundに類似した化合物には、バリキサフォルチドやプレリキサフォルなど、他のCXCR3アゴニストやアンタゴニストが含まれます .

独自性: : this compoundは、CXCR3受容体に対する高い親和性と特異性のために独特です。 ペプチドベースのアゴニストとは異なり、this compoundは非ペプチド化合物であり、安定性と合成の容易さという点で利点があります .

生化学分析

Biochemical Properties

VUF 11222 plays a significant role in biochemical reactions. It interacts with the CXCR3 chemokine receptor, which is prominently expressed in inner retinal astrocytes and ganglion cells . The nature of these interactions is characterized by high affinity binding .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by modulating the activity of the CXCR3 chemokine receptor . This can impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with the CXCR3 chemokine receptor . This can lead to changes in gene expression and can influence enzyme inhibition or activation .

Metabolic Pathways

This compound is involved in metabolic pathways through its interaction with the CXCR3 chemokine receptor

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve its interaction with the CXCR3 chemokine receptor

準備方法

合成経路および反応条件: : VUF 11222の合成には、臭素とヨウ素の置換基を持つビアリル構造の形成が含まれます。 正確な合成経路と反応条件は、機密情報であり、詳細に公表されていません .

工業生産方法: : this compoundの工業生産方法は、広く文書化されていません。 一般的に、このような化合物は、高純度と一貫性を確保するために、制御された条件下で専門の研究所で合成されます .

化学反応の分析

反応の種類: : VUF 11222は、その構造中のハロゲン原子(臭素とヨウ素)の存在により、主に置換反応を起こします .

一般的な試薬および条件: : this compoundの合成および反応に使用される一般的な試薬には、ジメチルスルホキシド(DMSO)およびエタノールが含まれます。 この化合物は、穏やかな加熱でDMSOに最大100 mMまで、エタノールに最大10 mMまで溶解します .

主要な生成物: : this compoundの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります。 主要な焦点は、官能基を変更しながら、ビアリル構造の完全性を維持することです .

科学研究への応用

化学: : this compoundは、ペプチド受容体機能のモジュレーション、特にケモカイン受容体の文脈における研究のためのツール化合物として使用されます .

生物学: : 生物学的研究では、this compoundは、さまざまな炎症過程におけるCXCR3の役割を調査するために使用されます。 これは、この受容体によって媒介されるシグナル伝達経路と細胞応答を理解するのに役立ちます .

医学: : this compoundは、臨床設定では直接使用されませんが、炎症性疾患の潜在的な治療標的を探索するための前臨床研究に役立ちます .

類似化合物との比較

Similar Compounds: : Compounds similar to VUF 11222 include other CXCR3 agonists and antagonists, such as Balixafortide and Plerixafor .

Uniqueness: : this compound is unique due to its high affinity and specificity for the CXCR3 receptor. Unlike peptide-based agonists, this compound is a non-peptide compound, which offers advantages in terms of stability and ease of synthesis .

生物活性

VUF 11222 is a high-affinity, non-peptide agonist for the C-X-C chemokine receptor type 3 (CXCR3), which plays a significant role in immune responses and inflammatory processes. This compound has garnered attention for its potential therapeutic applications in various diseases, particularly those involving immune modulation and cancer.

- Chemical Formula : C₃₁H₃₃N₃O₃

- Molecular Weight : Approximately 552.33 g/mol

- Structure : this compound is characterized by its non-peptide nature, which distinguishes it from many traditional drug candidates targeting similar pathways.

This compound functions primarily by activating the CXCR3 receptor, which is implicated in various biological processes including:

- Chemotaxis : It promotes the migration of immune cells to sites of inflammation, enhancing the body’s response to injury or infection.

- Cytokine Modulation : The compound influences the release of cytokines, which are crucial in regulating immune responses and inflammation .

Biological Activities

This compound exhibits several notable biological activities:

- Immune Modulation : By activating CXCR3, this compound can enhance the recruitment of T cells and other immune cells to inflammatory sites, potentially improving outcomes in autoimmune diseases and infections.

- Cancer Biology : The activation of CXCR3 is linked to tumor growth and metastasis. Studies suggest that this compound may have therapeutic implications in cancer treatment by modulating immune responses against tumors .

In Vivo Studies

A study involving intraperitoneal administration of this compound demonstrated its capacity to induce reactive gliosis, a process associated with neuroinflammation. The experimental design included:

- Dosage : this compound was administered at a concentration of 300 mg/kg.

- Control : DMSO was used as a vehicle control.

- Outcomes : The study observed no significant adverse effects from the administration, indicating a favorable safety profile for this dosage .

Comparative Binding Affinity

The following table summarizes the binding affinities of this compound compared to other chemokine receptor ligands:

| Compound Name | Type | Binding Affinity (pKi) | Unique Features |

|---|---|---|---|

| This compound | Non-peptidomimetic agonist | ~7.2 | High affinity for CXCR3 |

| VUF 11418 | Non-peptidomimetic agonist | ~7.0 | Structural analog with distinct pharmacological properties |

| Plerixafor Hydrochloride | Antagonist | ~8.0 | Targets CXCR4, contrasting with this compound's agonistic role |

| BMS CCR2 22 | Antagonist | ~8.5 | Selective for CCR2 |

This table highlights the relative potency and unique characteristics of this compound in comparison to other compounds targeting chemokine receptors .

Potential Applications

Given its biological activity, this compound has potential applications in:

- Immunology Research : As a tool for studying CXCR3-mediated pathways in inflammation and immune responses.

- Cancer Therapy : Investigating its role in enhancing anti-tumor immunity or inhibiting tumor growth through modulation of immune cell trafficking.

特性

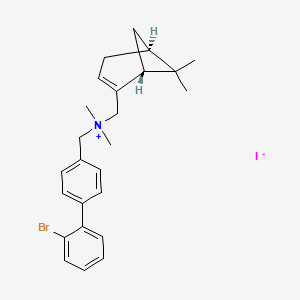

IUPAC Name |

[4-(2-bromophenyl)phenyl]methyl-[[(1R,5S)-6,6-dimethyl-2-bicyclo[3.1.1]hept-2-enyl]methyl]-dimethylazanium;iodide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H31BrN.HI/c1-25(2)21-14-13-20(23(25)15-21)17-27(3,4)16-18-9-11-19(12-10-18)22-7-5-6-8-24(22)26;/h5-13,21,23H,14-17H2,1-4H3;1H/q+1;/p-1/t21-,23-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXXWHYDKYNWDKJ-IUQUCOCYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2CC=C(C1C2)C[N+](C)(C)CC3=CC=C(C=C3)C4=CC=CC=C4Br)C.[I-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1([C@H]2CC=C([C@@H]1C2)C[N+](C)(C)CC3=CC=C(C=C3)C4=CC=CC=C4Br)C.[I-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H31BrIN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

552.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。